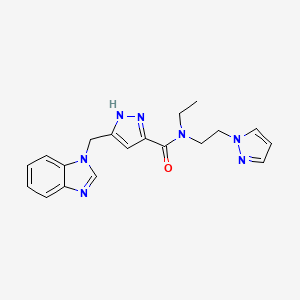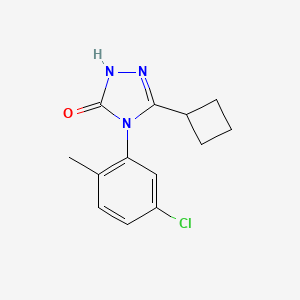
5-(benzimidazol-1-ylmethyl)-N-ethyl-N-(2-pyrazol-1-ylethyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
5-(benzimidazol-1-ylmethyl)-N-ethyl-N-(2-pyrazol-1-ylethyl)-1H-pyrazole-3-carboxamide is a complex heterocyclic compound It features a benzimidazole moiety linked to a pyrazole ring through a methylene bridge, with additional ethyl and pyrazolyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzimidazol-1-ylmethyl)-N-ethyl-N-(2-pyrazol-1-ylethyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common approach is the cyclocondensation of 2-(azolyl)anilines, which act as effective 1,5-nucleophiles . The process may involve the following steps:
Formation of the benzimidazole core: Starting from 2-nitrobenzaldehyde, the compound undergoes a series of reactions including reduction and cyclization to form the benzimidazole ring.
Attachment of the pyrazole ring: The benzimidazole derivative is then reacted with appropriate pyrazole derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(benzimidazol-1-ylmethyl)-N-ethyl-N-(2-pyrazol-1-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-(benzimidazol-1-ylmethyl)-N-ethyl-N-(2-pyrazol-1-ylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(benzimidazol-1-ylmethyl)-N-ethyl-N-(2-pyrazol-1-ylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(azolyl)anilines: These compounds share a similar azole structure and exhibit diverse biological activities.
Benzimidazole derivatives: Compounds with a benzimidazole core are known for their antimicrobial and anticancer properties.
Pyrazole derivatives: These compounds are widely studied for their anti-inflammatory and analgesic effects.
Uniqueness
5-(benzimidazol-1-ylmethyl)-N-ethyl-N-(2-pyrazol-1-ylethyl)-1H-pyrazole-3-carboxamide is unique due to its combination of benzimidazole and pyrazole rings, which may confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-ethyl-N-(2-pyrazol-1-ylethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-2-24(10-11-26-9-5-8-21-26)19(27)17-12-15(22-23-17)13-25-14-20-16-6-3-4-7-18(16)25/h3-9,12,14H,2,10-11,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIANNIHVLHGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)C(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]methyl}-N-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B4256524.png)
![N-{3-[7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}acetamide](/img/structure/B4256532.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide](/img/structure/B4256540.png)
![(2S,3R)-2-[(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)amino]-3-hydroxybutanamide](/img/structure/B4256545.png)
![[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone](/img/structure/B4256553.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B4256559.png)
![N-{2-[1-(3-hydroxypropyl)-4-phenyl-1H-imidazol-5-yl]quinolin-6-yl}acetamide](/img/structure/B4256575.png)

![N-cyclohexyl-3-({[(5-ethyl-2-furyl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B4256584.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4256590.png)
![1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pentane-1,4-dione](/img/structure/B4256592.png)
![6-ethyl-2-morpholin-4-yl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B4256594.png)

![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrazine](/img/structure/B4256627.png)
